molecular formula C12H22O11 B8033807 beta-D-galactosyl-(1->4)-D-mannose

beta-D-galactosyl-(1->4)-D-mannose

Cat. No.: B8033807
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-GAQSDDIXSA-N
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Description

Beta-D-galactosyl-(1->4)-D-mannose: is a disaccharide composed of a beta-D-galactose molecule linked to a D-mannose molecule through a 1->4 glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-galactosyl-(1->4)-D-mannose typically involves enzymatic or chemical glycosylation methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of a galactose moiety from a donor molecule (such as UDP-galactose) to a mannose acceptor. The reaction conditions often include a buffered aqueous solution, optimal pH, and temperature specific to the enzyme used.

Industrial Production Methods

Industrial production of beta-D-galactosyl-(1->4)-D-mannose can be achieved through microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, can be used to express the necessary glycosyltransferases. The fermentation process is optimized for high yield and purity, involving controlled pH, temperature, and nutrient supply.

Chemical Reactions Analysis

Types of Reactions

Beta-D-galactosyl-(1->4)-D-mannose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding acids.

    Reduction: The carbonyl groups can be reduced to form sugar alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as periodic acid or bromine water can be used under mild conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation are common methods.

    Substitution: Reagents like acetic anhydride or alkyl halides in the presence of a base can be used for substitution reactions.

Major Products

    Oxidation: Aldonic acids or uronic acids.

    Reduction: Corresponding sugar alcohols (e.g., galactitol and mannitol).

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Beta-D-galactosyl-(1->4)-D-mannose has several applications in scientific research:

    Chemistry: Used as a model compound in studying glycosidic bond formation and cleavage.

    Biology: Serves as a substrate for studying enzyme activities, such as glycosyltransferases and glycosidases.

    Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the production of functional foods and nutraceuticals due to its prebiotic properties.

Mechanism of Action

The biological effects of beta-D-galactosyl-(1->4)-D-mannose are mediated through its interaction with specific enzymes and receptors. For instance, it can act as a substrate for glycosidases, leading to the release of galactose and mannose, which can then participate in various metabolic pathways. The compound may also interact with cell surface receptors, influencing cellular signaling and immune responses.

Comparison with Similar Compounds

Beta-D-galactosyl-(1->4)-D-mannose can be compared with other disaccharides such as:

    Lactose: (beta-D-galactosyl-(1->4)-D-glucose): Similar glycosidic bond but different sugar moiety.

    Cellobiose: (beta-D-glucosyl-(1->4)-D-glucose): Similar glycosidic bond but different sugar moieties.

    Maltose: (alpha-D-glucosyl-(1->4)-D-glucose): Different anomeric configuration and sugar moieties.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10-,11?,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-GAQSDDIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-galactosyl-(1->4)-D-mannose
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beta-D-galactosyl-(1->4)-D-mannose
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beta-D-galactosyl-(1->4)-D-mannose
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Reactant of Route 6
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